

Check Availability & Pricing

# Application of RG7800 in High-Throughput Screening for Splicing Modifiers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | RG7800    |           |  |  |
| Cat. No.:            | B15587620 | Get Quote |  |  |

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

Spinal Muscular Atrophy (SMA) is a debilitating neuromuscular disease caused by insufficient levels of the Survival Motor Neuron (SMN) protein. The SMN1 gene is homozygously deleted or mutated in SMA patients, leaving the nearly identical SMN2 gene as the sole source of SMN protein. However, due to a single nucleotide difference, the pre-mRNA of SMN2 undergoes alternative splicing that predominantly excludes exon 7, leading to a truncated, non-functional SMN protein. Small molecules that can modify the splicing of SMN2 pre-mRNA to promote the inclusion of exon 7 represent a promising therapeutic strategy for SMA.

**RG7800** is an orally available, selective small molecule SMN2 splicing modifier that was developed to increase the production of full-length, functional SMN protein.[1][2] Although its clinical development was halted due to safety concerns in preclinical toxicology studies, the discovery and evaluation of **RG7800** have provided a valuable framework for the development of other splicing modifiers, such as the approved drug Risdiplam (RG7916).[3]

These application notes provide a comprehensive overview of the use of **RG7800** as a reference compound in high-throughput screening (HTS) campaigns aimed at identifying novel SMN2 splicing modifiers. Detailed protocols for relevant cell-based and in vitro screening assays are provided, along with data presentation guidelines and visualizations to aid in the design and execution of such screens.



### **Mechanism of Action of RG7800**

**RG7800** selectively modulates the splicing of SMN2 pre-mRNA by interacting with specific sequences on the pre-mRNA, which facilitates the recruitment or stabilization of the spliceosome at the exon 7 junctions. This action promotes the inclusion of exon 7 into the mature mRNA, leading to an increased synthesis of full-length and functional SMN protein.[1]

## **Quantitative Data Summary**

The following tables summarize the quantitative effects of **RG7800** on SMN2 splicing and SMN protein expression, compiled from preclinical and clinical studies. These data are essential for establishing baseline and positive controls in HTS assays.

Table 1: In Vivo Efficacy of RG7800 in a Mouse Model of SMA

| Treatment<br>Group | Dose<br>(mg/kg/day) | Duration of<br>Treatment | Fold Increase<br>in Brain SMN<br>Protein (vs.<br>Vehicle) | Fold Increase<br>in Blood SMN<br>Protein (vs.<br>Vehicle) |
|--------------------|---------------------|--------------------------|-----------------------------------------------------------|-----------------------------------------------------------|
| Vehicle            | -                   | 28 days                  | 1.0                                                       | 1.0                                                       |
| RG7800             | 10                  | 5 days                   | ~1.5                                                      | ~2.0                                                      |
| RG7800             | 10                  | 10 days                  | ~2.0                                                      | ~2.5                                                      |
| RG7800             | 10                  | 28 days                  | ~2.0                                                      | ~2.5                                                      |

Data adapted from a study in a C/C-allele mouse model of SMA.[4]

Table 2: Clinical Efficacy of RG7800 in SMA Patients and Healthy Adults



| Population     | Outcome Measure                   | Result                              | Reference |
|----------------|-----------------------------------|-------------------------------------|-----------|
| Healthy Adults | Full-length SMN2<br>mRNA in blood | Up to 2-fold increase               | [1][2]    |
| SMA Patients   | SMN protein levels in blood       | Up to 2-fold increase from baseline | [1]       |

## **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the regulatory pathway of SMN2 splicing and a general workflow for a high-throughput screen for splicing modifiers.



Click to download full resolution via product page

**Caption:** Simplified schematic of SMN2 exon 7 splicing regulation.





Click to download full resolution via product page

**Caption:** General workflow for a high-throughput screen for splicing modifiers.

## **Experimental Protocols**



## Protocol 1: Dual-Luciferase Reporter Assay for SMN2 Splicing

This cell-based assay utilizes a reporter construct that expresses two different luciferases, with the expression of one being dependent on the inclusion of SMN2 exon 7. This allows for a ratiometric readout that is sensitive and robust for HTS.

#### Materials:

- HEK293 cells (or other suitable cell line)
- DMEM with 10% FBS, 1% Penicillin-Streptomycin
- SMN2 dual-luciferase reporter plasmid (e.g., pLUCI-SMN2)
- Transfection reagent (e.g., Lipofectamine 3000)
- 384-well white, clear-bottom tissue culture plates
- Compound library, RG7800 (positive control), DMSO (negative control)
- Dual-Glo® Luciferase Assay System (Promega)
- Luminometer

#### Procedure:

- Cell Plating:
  - Trypsinize and resuspend HEK293 cells in complete media to a concentration of 2 x 10<sup>5</sup> cells/mL.
  - Dispense 25 μL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
  - Incubate the plate at 37°C, 5% CO2 overnight.
- Transfection:



- Prepare the transfection mix according to the manufacturer's protocol. For a 384-well plate, a master mix is recommended.
- $\circ$  Add 5  $\mu L$  of the transfection mix containing the SMN2 dual-luciferase reporter plasmid to each well.
- Incubate for 24 hours at 37°C, 5% CO2.
- Compound Addition:
  - $\circ\,$  Prepare serial dilutions of **RG7800** (e.g., from 1  $\mu\text{M}$  to 1 nM) and the library compounds in assay medium.
  - $\circ$  Add 5  $\mu L$  of the compound dilutions to the respective wells. For negative controls, add medium with DMSO.
  - Incubate for another 24-48 hours.
- Luciferase Assay:
  - Equilibrate the plate and the Dual-Glo® Luciferase Assay Reagent to room temperature.
  - Add 20 μL of Dual-Glo® Luciferase Reagent to each well.
  - Incubate for 10 minutes at room temperature to lyse the cells and allow the firefly luciferase reaction to stabilize.
  - Measure the firefly luminescence using a plate reader.
  - Add 20 μL of Dual-Glo® Stop & Glo® Reagent to each well.
  - Incubate for 10 minutes at room temperature.
  - Measure the Renilla luminescence.
- Data Analysis:
  - Calculate the ratio of Firefly to Renilla luciferase activity for each well.



- Normalize the ratios to the DMSO control.
- Plot the dose-response curve for RG7800 and determine the EC50.
- Identify hits from the compound library that show a significant increase in the luciferase ratio.

## Protocol 2: Dual-Fluorescence Reporter Assay for SMN2 Splicing

This assay is similar to the dual-luciferase assay but uses two fluorescent proteins (e.g., GFP and RFP) as reporters. Splicing of SMN2 exon 7 results in the expression of one fluorescent protein, while the other is constitutively expressed as a transfection control. This allows for analysis by high-content imaging or flow cytometry.

#### Materials:

- U2OS cells stably expressing an SMN2 dual-fluorescence reporter
- · Complete growth medium
- 384-well black, clear-bottom imaging plates
- Compound library, RG7800, DMSO
- High-content imaging system or flow cytometer

#### Procedure:

- Cell Plating:
  - $\circ$  Plate the stable reporter cell line in 384-well imaging plates at a density of 3,000 cells/well in 40  $\mu$ L of medium.
  - Incubate overnight at 37°C, 5% CO2.
- Compound Addition:



- Add 10 μL of compound dilutions (including RG7800 and DMSO controls) to the wells.
- Incubate for 48 hours.
- Imaging/Flow Cytometry:
  - · For imaging:
    - Wash the cells with PBS.
    - Fix the cells with 4% paraformaldehyde for 15 minutes.
    - Stain the nuclei with DAPI.
    - Acquire images in the GFP, RFP, and DAPI channels using a high-content imaging system.
  - For flow cytometry:
    - Trypsinize the cells and resuspend them in FACS buffer.
    - Analyze the GFP and RFP fluorescence of single cells using a flow cytometer.
- Data Analysis:
  - For imaging: Quantify the mean fluorescence intensity of GFP and RFP per cell. Calculate the GFP/RFP ratio.
  - For flow cytometry: Determine the percentage of GFP-positive cells within the RFPpositive population.
  - Normalize the results to the DMSO control and identify hits.

## **Protocol 3: In Vitro Splicing Assay**

This biochemical assay directly measures the splicing of a radiolabeled SMN2 pre-mRNA substrate in a nuclear extract. It is a powerful tool for mechanistic studies and for identifying compounds that directly interact with the splicing machinery.



#### Materials:

- · HeLa cell nuclear extract
- T7 RNA polymerase
- [α-32P]UTP
- SMN2 minigene plasmid for in vitro transcription
- Splicing reaction buffer (containing ATP, MgCl2, creatine phosphate)
- Proteinase K
- Phenol:chloroform:isoamyl alcohol
- Urea-polyacrylamide gel electrophoresis (PAGE) system
- Phosphorimager

#### Procedure:

- In Vitro Transcription:
  - Linearize the SMN2 minigene plasmid.
  - $\circ$  Synthesize radiolabeled SMN2 pre-mRNA using T7 RNA polymerase and [ $\alpha$ -32P]UTP.
  - Purify the pre-mRNA transcript.
- In Vitro Splicing Reaction:
  - Set up splicing reactions in a total volume of 25 μL containing:
    - 10 μL HeLa nuclear extract
    - 1 μL radiolabeled SMN2 pre-mRNA (~10 fmol)
    - Splicing buffer



- 1 μL of compound (RG7800 or library compound) or DMSO.
- Incubate at 30°C for 1-2 hours.
- RNA Extraction:
  - Stop the reaction by adding Proteinase K and incubate at 37°C for 30 minutes.
  - Extract the RNA using phenol:chloroform:isoamyl alcohol.
  - Precipitate the RNA with ethanol.
- Analysis of Splicing Products:
  - Resuspend the RNA pellet in loading buffer.
  - Separate the RNA products on a denaturing urea-polyacrylamide gel.
  - Visualize the radiolabeled pre-mRNA, spliced mRNA, and splicing intermediates using a phosphorimager.
- Data Analysis:
  - Quantify the intensity of the bands corresponding to the pre-mRNA and the spliced mRNA.
  - Calculate the splicing efficiency as (spliced mRNA) / (spliced mRNA + pre-mRNA).
  - Identify compounds that increase the splicing efficiency compared to the DMSO control.

## Conclusion

The identification and characterization of SMN2 splicing modifiers like **RG7800** have paved the way for the development of effective therapies for SMA. The protocols and data presented in these application notes provide a robust framework for researchers to establish high-throughput screening campaigns aimed at discovering the next generation of splicing-modulating therapeutics. The use of **RG7800** as a reference compound is critical for assay validation and for benchmarking the potency and efficacy of novel hits. By employing these methodologies, the scientific community can continue to advance the field of RNA-targeted drug discovery.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. The oral splicing modifier RG7800 increases full length survival of motor neuron 2 mRNA and survival of motor neuron protein: Results from trials in healthy adults and patients with spinal muscular atrophy PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Risdiplam distributes and increases SMN protein in both the central nervous system and peripheral organs PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application of RG7800 in High-Throughput Screening for Splicing Modifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587620#application-of-rg7800-in-high-throughput-screening-for-splicing-modifiers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com